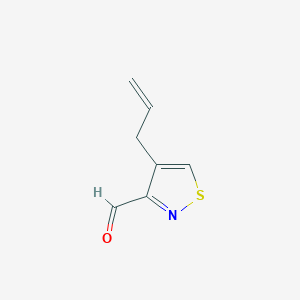
4-Allylisothiazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- is a chemical compound with the molecular formula C7H7NOS. It is also known as 4-Allylisothiazole-3-carbaldehyde. This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 2-propenyl group at the 4-position and the formyl group at the 3-position makes this compound unique and interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-allylisothiazole with a suitable oxidizing agent to introduce the formyl group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalysts and reagents is crucial to minimize by-products and achieve a cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature
Major Products Formed
Oxidation: 3-Isothiazolecarboxylic acid, 4-(2-propenyl)-
Reduction: 3-Isothiazolemethanol, 4-(2-propenyl)-
Substitution: 3-Isothiazolecarboxaldehyde, 4-(2-bromopropenyl)-
Scientific Research Applications
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex isothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl group may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-Isothiazolecarboxaldehyde: Lacks the propenyl group, making it less reactive in certain substitution reactions.
4-Methylisothiazole-3-carbaldehyde: Contains a methyl group instead of a propenyl group, leading to different chemical properties and reactivity.
3-Isothiazolecarboxylic acid, 4-(2-propenyl)-: The oxidized form of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)-, with different chemical behavior
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-prop-2-enyl-1,2-thiazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2 |
InChI Key |
OTGRYIWEJYYGJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CSN=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


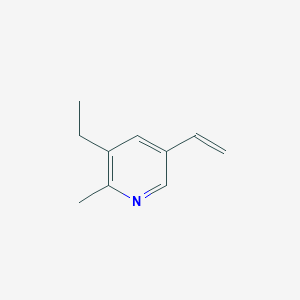
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
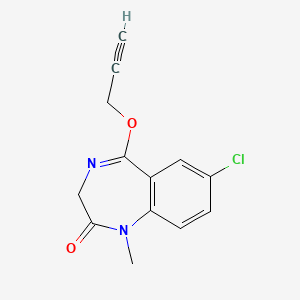

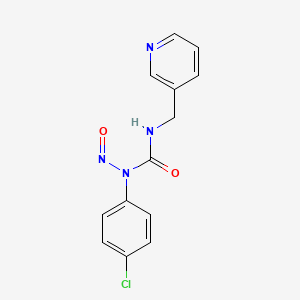
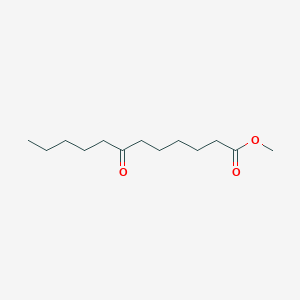
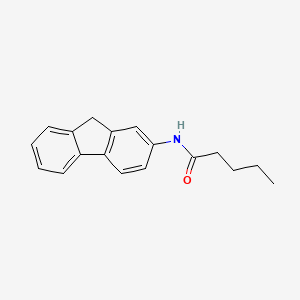
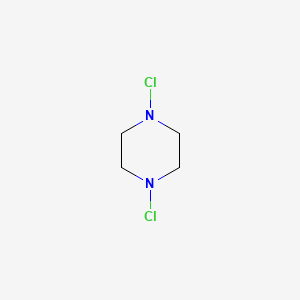
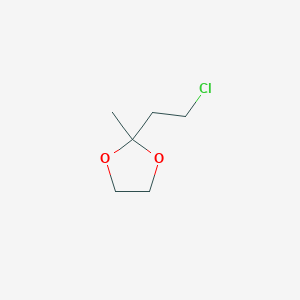

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
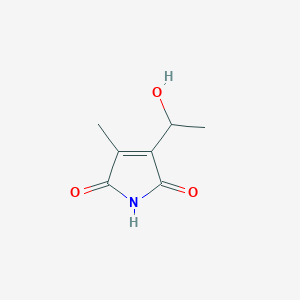
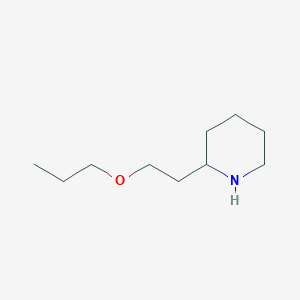
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
